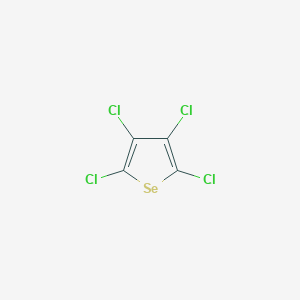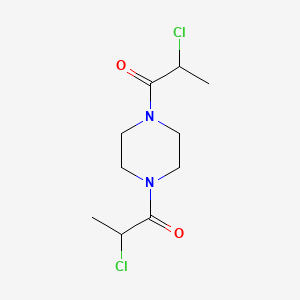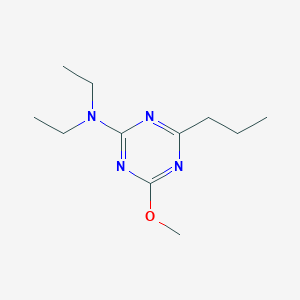
N,N-Diethyl-4-methoxy-6-propyl-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-4-methoxy-6-propyl-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is known for its applications in various fields, including agriculture and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-4-methoxy-6-propyl-1,3,5-triazin-2-amine typically involves the reaction of appropriate amines with triazine derivatives. One common method involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with diethylamine and propylamine under controlled conditions. The reaction is usually carried out in a solvent such as acetonitrile or dichloromethane, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted triazine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of triazine N-oxides or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-4-methoxy-6-propyl-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex triazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of herbicides and other agrochemicals due to its effectiveness in controlling unwanted vegetation.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-4-methoxy-6-propyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound inhibits photosynthesis by binding to the D1 protein in the photosystem II complex of plants. This disrupts the electron transport chain, leading to the death of the plant. In biological systems, the compound may interact with enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
N,N-Diethyl-6-methoxy-1,3,5-triazine-2,4-diamine: Similar structure but with different substituents, leading to variations in chemical properties and applications.
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Another triazine derivative with different substituents, used in different applications.
Uniqueness: N,N-Diethyl-4-methoxy-6-propyl-1,3,5-triazin-2-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to act as a herbicide and its potential in drug development highlight its versatility compared to other triazine derivatives.
Eigenschaften
CAS-Nummer |
5248-59-9 |
|---|---|
Molekularformel |
C11H20N4O |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
N,N-diethyl-4-methoxy-6-propyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C11H20N4O/c1-5-8-9-12-10(15(6-2)7-3)14-11(13-9)16-4/h5-8H2,1-4H3 |
InChI-Schlüssel |
CZAUVRSXGGTTTG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC(=NC(=N1)OC)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


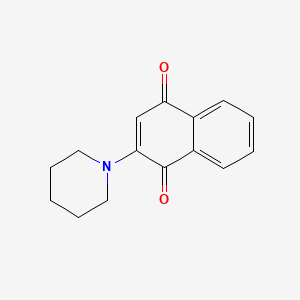

![Hexahydro-2h-3,5-methanocyclopenta[b]furan](/img/structure/B14745461.png)
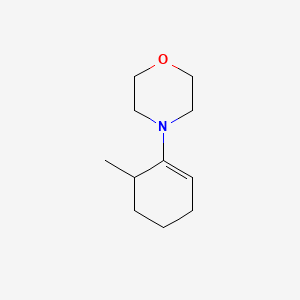

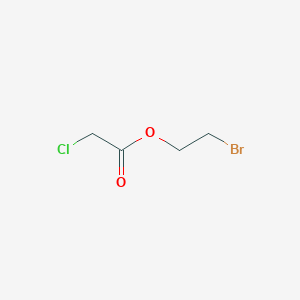
![3,10,12,15,22-pentazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(22),2,4,6,8,10,12,14,16,18,20-undecaene](/img/structure/B14745502.png)
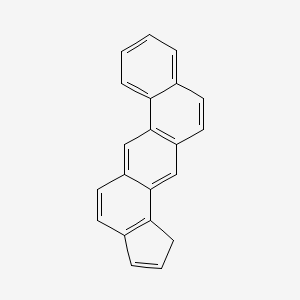
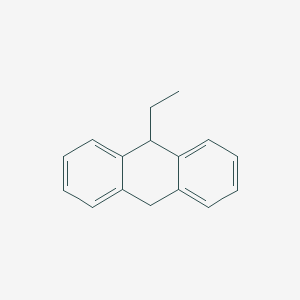
![3-[N-(2-carboxylatoethyl)-4-methylanilino]propanoate](/img/structure/B14745513.png)
![[(3S,5R,6R,8S,13R,14S,17R)-6-chloro-5,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14745520.png)
